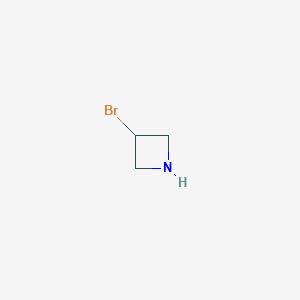

3-Bromoazetidine

Description

Overview of Azetidines as Aza-Heterocyclic Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, are a significant class of aza-heterocyclic scaffolds. rsc.orgub.bw Their structure, a saturated ring containing three carbon atoms and one nitrogen atom, results in considerable ring strain, estimated to be around 25.4 kcal/mol. researchgate.netrsc.org This inherent strain is a defining feature, rendering them more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines, yet more stable and easier to handle than the highly strained three-membered aziridines. researchgate.netrsc.org This unique reactivity profile makes azetidines valuable intermediates in organic synthesis. rsc.org The synthesis of the azetidine (B1206935) ring can be challenging due to the high energy of the transition states involved in forming a four-membered ring. bham.ac.uk

Prevalence and Importance of Azetidine Frameworks in Chemical Science

The azetidine framework is a privileged motif found in a variety of natural products and synthetic compounds with diverse and important biological activities. rsc.orgub.bwmdpi.com For instance, azetidine-2-carboxylic acid, an analog of proline, is found in the leaves of Convallaria majalis, and penaresidins A and B are sphingosine-derived alkaloids containing an azetidine ring that have been isolated from marine sponges. bham.ac.uk In medicinal chemistry, the azetidine scaffold is increasingly incorporated into drug candidates to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties. semanticscholar.orglifechemicals.com Notable examples of pharmaceuticals containing the azetidine core include the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.orgmdpi.com

Role of 3-Substituted Azetidines in Organic Synthesis and Medicinal Chemistry

Among the various derivatives, 3-substituted azetidines have emerged as particularly important building blocks in organic synthesis and medicinal chemistry. semanticscholar.org The substitution at the C3 position allows for the introduction of diverse functional groups, providing a vector for modifying the properties of a molecule. nih.gov These scaffolds can act as rigid linkers or be used to explore the chemical space around a core molecule. semanticscholar.org The development of synthetic methods to access diversely functionalized 3-substituted azetidines is an active area of research, with strategies often involving the ring-opening of 1-azabicyclo[1.1.0]butane or the functionalization of pre-existing azetidine rings. researchgate.netresearchgate.net

Specific Significance of Halogenated Azetidines: The Case of 3-Bromoazetidine as a Key Building Block

Halogenated azetidines, and specifically this compound, are highly versatile and valuable intermediates in chemical synthesis. semanticscholar.orgresearchgate.net The bromine atom at the 3-position serves as a useful handle for a wide range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. cymitquimica.comresearchgate.net This allows for the facile introduction of a variety of substituents at this position, making this compound a key building block for the synthesis of complex molecules and libraries of compounds for drug discovery. semanticscholar.orgresearchgate.netcymitquimica.com The synthesis of protected 3-bromoazetidines has been achieved on a gram scale, further enhancing their utility. semanticscholar.org The transformation of 3-bromoazetidines into other functionalized azetidines, such as azetidine-3-carboxylic acid derivatives, highlights their importance as versatile synthons. semanticscholar.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLIPAZOKHTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573766 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760159-34-0 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoazetidine and Its Key Intermediates

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and fundamental approach to constructing the azetidine (B1206935) ring. These methods typically involve the formation of a carbon-nitrogen bond within a precursor molecule that contains appropriately positioned leaving groups and nucleophiles.

A significant pathway to azetidine derivatives involves the base-promoted cyclization of dibromo amino esters. rsc.org This method relies on the intramolecular nucleophilic substitution of a γ-bromo amine. The process can, however, lead to a mixture of products, including the kinetically favored three-membered aziridine (B145994) ring and the thermodynamically more stable four-membered azetidine ring. rsc.org The reaction of ethyl 2-(bromomethyl)acrylates with amines, followed by bromination and subsequent base-induced cyclization, serves as a key example of this approach. researchgate.netresearchgate.net The choice of base and reaction conditions is crucial in directing the selectivity of the cyclization.

Table 1: Outcome of Base-Promoted Cyclization of Dibromo Amino Esters

| Starting Material | Base | Solvent | Temperature | Product(s) | Reference |

|---|---|---|---|---|---|

| Dibromo amino esters | Various | DMSO | 70 °C (for isomerization) | Aziridines and/or Azetidines | rsc.org |

| Alkyl 2-(bromomethyl)acrylates (after amination/bromination) | Base | Not specified | Not specified | Alkyl 2-(bromomethyl)aziridine-2-carboxylates and Alkyl this compound-3-carboxylates | researchgate.netresearchgate.net |

This table illustrates the products resulting from the cyclization, which often require subsequent isomerization to yield the desired azetidine.

The reductive cyclization of α,β-dibromoaldimines provides another route to azetidine precursors. ugent.be These aldimine intermediates are typically formed from the condensation of an amine with an α,β-dibromoaldehyde. ugent.be Subsequent treatment with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can initiate cyclization. ugent.be For instance, the reduction of α,β-dibromoaldimines derived from 2-methylpropenal can yield 2-bromomethyl-2-methylaziridines. ugent.be While this method may initially produce aziridines, these can serve as direct precursors for 3-bromoazetidines via rearrangement. ugent.be Varying the reducing agent and solvent can influence the product outcome; for example, using LiAlH₄ in diethyl ether has been shown to favor the formation of aziridine over ring-opened products. ugent.be

Table 2: Reductive Cyclization of α,β-Dibromoaldimine 7a

| Reducing Agent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| LiAlH₄ (1 equiv.) | Diethyl ether | Reflux, 18 h | Aziridine 8 | ugent.be |

| LiAlH₄ (1 equiv.) | Tetrahydrofuran | Reflux, 5 days | Ring-opened amines | ugent.be |

| NaBH₄ | Methanol (B129727) | Reflux | 3-Methoxy-3-methylazetidines | ugent.be |

This table summarizes the results of reducing imine 7a under different conditions, highlighting the sensitivity of the reaction outcome to the chosen reagents.

A highly effective method for synthesizing 3-substituted azetidines leverages the high ring strain of 1-azabicyclo[1.1.0]butane (ABB). semanticscholar.orgnsf.govrsc.org ABB, which can be prepared from 2,3-dibromopropylamine hydrobromide, readily undergoes ring-opening reactions with various electrophiles. semanticscholar.orgclockss.org Heating a solution of ABB with different bromide-containing reagents can furnish the corresponding N-substituted-3-bromoazetidines. clockss.org This strain-release strategy provides a versatile and direct entry into the 3-haloazetidine scaffold, which is a valuable intermediate for further functionalization. semanticscholar.orglookchem.com

Table 3: Synthesis of this compound Derivatives from 1-Azabicyclo[1.1.0]butane (ABB)

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl (B1604629) bromide | Heat | N-Benzyl-3-bromoazetidine | researchgate.net |

| Various bromides | Heat | This compound derivatives | clockss.org |

| N-Bromosuccinimide | Not specified | 1,3-Disubstituted azetidine derivative | clockss.org |

This table showcases the utility of ABB in reacting with various bromine sources to yield functionalized 3-bromoazetidines.

Reductive Cyclization of α,β-Dibromoaldimines

Ring Transformation and Rearrangement Strategies

Ring transformations and rearrangements offer an alternative synthetic avenue, often converting more easily accessible rings, like aziridines, into the desired azetidine structure. These methods are typically driven by thermodynamics, favoring the formation of the more stable four-membered ring.

The thermal rearrangement of 2-(halomethyl)aziridines into 3-haloazetidines is a well-established and crucial transformation. researchgate.netugent.be In many synthetic sequences, the aziridine is the kinetically favored product of an initial cyclization reaction. rsc.orgresearchgate.net Subsequent heating in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) at 70 °C or acetonitrile (B52724) under reflux, promotes isomerization to the thermodynamically more stable this compound derivative. rsc.orgugent.be This rearrangement is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate. rsc.org

Table 4: Conditions for Thermal Isomerization to 3-Bromoazetidines

| Starting Material | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Kinetically controlled aziridine | DMSO | Reflux at 70 °C | This compound | rsc.org |

| 2-Bromomethyl-2-methylaziridine | Acetonitrile | Reflux | 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine (B15231466) | ugent.be |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Not specified | Thermal | Alkyl this compound-3-carboxylates | researchgate.netresearchgate.net |

This table highlights common conditions used to convert aziridine precursors into the more stable azetidine products via thermal isomerization.

A specific and elegant example of ring transformation is the regioselective conversion of alkyl 2-(bromomethyl)aziridine-2-carboxylates into alkyl this compound-3-carboxylates. researchgate.netresearchgate.net This process is a key step in a short synthesis that begins with alkyl 2-(bromomethyl)acrylates. researchgate.net The initial steps involve amination, bromination, and a base-induced cyclization that preferentially forms the aziridine ring. researchgate.netresearchgate.net The subsequent, often thermal, rearrangement leads to the desired this compound-3-carboxylic acid derivative. researchgate.netresearchgate.net The presence of the bromo-substituted carbon center makes these products valuable synthons for further chemical elaboration. researchgate.net An analogous transformation has been documented for the conversion of 2-(bromomethyl)aziridine-2-carboxylates to 3-chloroazetidine-3-carboxylates, demonstrating the broader applicability of this rearrangement strategy. researchgate.net

Thermal Isomerization of Aziridines to this compound Derivatives

Alternative Synthetic Routes and Precursors

While various methods exist for the synthesis of the azetidine core, this section focuses on specific alternative pathways that utilize readily available starting materials and offer strategic advantages for the introduction of the 3-bromo substituent.

Amination, Bromination, and Cyclization of Alkyl 2-(Bromomethyl)acrylates

A concise and effective method for the synthesis of alkyl this compound-3-carboxylates involves a sequence of amination, bromination, and base-induced cyclization starting from alkyl 2-(bromomethyl)acrylates. researchgate.netnih.gov This approach provides access to this compound derivatives that are substituted at the 3-position with a carboxylic acid ester group, a valuable handle for further chemical modification.

The general synthetic sequence is as follows:

Amination: The initial step involves the reaction of an alkyl 2-(bromomethyl)acrylate with an amine. This nucleophilic substitution reaction introduces the nitrogen atom that will become part of the azetidine ring.

Bromination: The subsequent bromination of the resulting amino ester intermediate introduces the second bromine atom, setting the stage for the cyclization reaction.

Cyclization: Treatment of the dibromo amino ester with a base promotes an intramolecular nucleophilic substitution, leading to the formation of the four-membered azetidine ring. rsc.org

Interestingly, the base-induced cyclization can lead to the formation of both aziridines and azetidines. The formation of the three-membered aziridine ring is often the kinetically favored pathway. researchgate.netnih.gov However, these kinetically favored aziridines can be converted to the thermodynamically more stable this compound-3-carboxylic acid derivatives through thermal isomerization, for instance, by refluxing in a solvent like dimethyl sulfoxide (DMSO). rsc.org This isomerization highlights the intricate relationship between these two small-ring heterocyclic systems.

Approaches from N-(2,3-Dibromo-2-methylpropylidene)alkylamines

An alternative route to this compound derivatives starts from N-(2,3-dibromo-2-methylpropylidene)alkylamines. This method has been successfully employed for the preparation of 1-t-butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines. researchgate.net The reaction of these imines with sodium borohydride in methanol under reflux conditions leads to the formation of the corresponding 3-methoxy-3-methylazetidines, which proceeds through an aziridine to azetidine rearrangement. researchgate.net

This transformation is noteworthy because it deviates from the expected reactivity based on similar substrates. For instance, the closely related N-alkylidene-(2,3-dibromopropyl)amines readily form 2-(bromomethyl)aziridines under the same conditions. researchgate.net The presence of the additional methyl group on the dibromopropylidene moiety appears to be crucial in directing the reaction towards the formation of the azetidine ring system.

Stereoselective and Enantioenriched Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of azetidines is of paramount importance, as the biological activity of many pharmaceutical agents is highly dependent on their stereochemistry. This section explores diastereoselective and enantioenriched approaches to functionalized azetidines, which can be precursors to or derivatives of this compound.

Diastereoselective Routes to Functionalized Azetidines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Several strategies have been developed to achieve the diastereoselective formation of substituted azetidines.

One notable method involves the iodine-mediated 4-exo trig cyclization of homoallyl amines. acs.orgnih.gov This reaction, conducted at room temperature, yields cis-2,4-disubstituted azetidines with high diastereoselectivity. acs.orgnih.gov The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodide, providing a versatile entry point to a range of substituted azetidines. acs.orgnih.gov

Another approach utilizes the reduction of C-3 functionalized azetidin-2-ones (β-lactams) with sodium borohydride to produce trans-2,3-disubstituted azetidines diastereoselectively. rsc.org This method has been successfully applied to the synthesis of C-3 azido (B1232118) and amino azetidines. rsc.org

The following table summarizes some diastereoselective routes to functionalized azetidines:

| Starting Material | Reagent/Condition | Product | Key Feature |

| Homoallyl amines | Iodine | cis-2,4-disubstituted iodo-azetidines | High diastereoselectivity, 4-exo trig cyclization. acs.orgnih.gov |

| C-3 functionalized azetidin-2-ones | Sodium Borohydride | trans-2,3-disubstituted azetidines | Diastereoselective reduction. rsc.org |

Enantioenriched Preparations via Cyclization of Bis-Triflates

The synthesis of enantioenriched azetidines, where one enantiomer is preferentially formed, is a significant challenge in organic synthesis. One effective strategy involves the one-pot generation and cyclization of a bis-triflate derived from an enantiomerically pure diol. rsc.org

For example, the reaction of (R)-1,3-butanediol with triflic anhydride (B1165640) (Tf2O) in the presence of a base, followed by treatment with an amine such as benzhydrylamine, leads to the formation of the corresponding enantioenriched azetidine. rsc.org Subsequent deprotection, for instance, through hydrogenolysis, can yield the free enantioenriched azetidine. rsc.org This method provides a reliable route to chiral, non-racemic azetidines.

Reactivity and Transformation of 3 Bromoazetidine

Nucleophilic Substitution Reactions at the C-3 Position of 3-Bromoazetidine

The bromine atom at the C-3 position of the azetidine (B1206935) ring is a good leaving group, making it susceptible to nucleophilic attack. This allows for the synthesis of a wide array of 3-substituted azetidines by reacting this compound with various nucleophiles. researchgate.netresearchgate.net

Reactions with Carbon Nucleophiles (e.g., Cyanide)

The reaction of 3-bromoazetidines with carbon-based nucleophiles, such as potassium cyanide, provides a direct route to 3-cyanoazetidines. rsc.orgugent.be For instance, treatment of ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) at 60 °C yields the corresponding 3-cyanoazetidine derivative. rsc.org Similarly, 3-bromo-3-methylazetidines react with potassium cyanide in refluxing dimethylsulfoxide or acetonitrile (B52724) to produce azetidine-3-carbonitriles. ugent.be These nitrile derivatives are valuable intermediates that can be further hydrolyzed to form azetidine-3-carboxylic acids. ugent.besemanticscholar.org

A practical, gram-scale synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid has been demonstrated starting from tert-butyl 3-iodoazetidine-1-carboxylate, which is treated with sodium cyanide in DMSO to give the cyanoazetidine intermediate. semanticscholar.org Subsequent basic hydrolysis of the nitrile furnishes the desired carboxylic acid in excellent yield. semanticscholar.org

Reactions with Nitrogen Nucleophiles (e.g., Azide)

Nitrogen nucleophiles, such as sodium azide (B81097), readily displace the bromide at the C-3 position to form 3-azidoazetidines. rsc.org These reactions are typically carried out in polar aprotic solvents like DMSO at elevated temperatures. rsc.org The resulting 3-azidoazetidines are useful precursors for the synthesis of 3-aminoazetidine derivatives through reduction. researchgate.net The azide substitution is described as a classic SN2 reaction.

Reactions with Oxygen Nucleophiles (e.g., Phenoxide, Alkoxides)

Oxygen-centered nucleophiles, including phenoxides and alkoxides, have been successfully employed in substitution reactions with 3-bromoazetidines. rsc.orgugent.be The reaction of ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate with potassium phenoxide in DMSO at 60 °C results in the formation of the corresponding 3-phenoxyazetidine (B1367254) derivative. rsc.org

Furthermore, 3-bromo-3-methylazetidines have been shown to react with various oxygen nucleophiles to yield 3-alkoxy- and 3-aryloxy-3-methylazetidines. ugent.be The reaction of 3-bromoazetidines with sodium borohydride (B1222165) in methanol (B129727) under reflux can also lead to the formation of 3-methoxyazetidines. ugent.be In some cases, refluxing a dibromo amine precursor in alcohols like ethanol (B145695) or methanol can yield a mixture of the desired this compound and the corresponding 3-alkoxyazetidine. rsc.org

| Nucleophile | Substrate | Solvent | Conditions | Product | Yield | Reference |

| Potassium Cyanide | Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | DMSO | 60 °C | Ethyl 1-tert-butyl-3-cyanoazetidine-3-carboxylate | - | rsc.org |

| Potassium Cyanide | 3-Bromo-3-methylazetidines | DMSO or Acetonitrile | Reflux | Azetidine-3-carbonitriles | - | ugent.be |

| Sodium Azide | Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | DMSO | 60 °C | Ethyl 1-tert-butyl-3-azidoazetidine-3-carboxylate | - | rsc.org |

| Potassium Phenoxide | Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate | DMSO | 60 °C | Ethyl 1-tert-butyl-3-phenoxyazetidine-3-carboxylate | - | rsc.org |

| Sodium Borohydride/Methanol | 3-Bromo-3-methylazetidines | Methanol | Reflux | 3-Methoxy-3-methylazetidines | - | ugent.be |

| Potassium Acetate/Potassium Hydroxide (B78521) | tert-Butyl 3-iodoazetidine-1-carboxylate | - | Sequential treatment | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Good | semanticscholar.org |

Reactions with Sulfur Nucleophiles (e.g., Thiocyanate)

Sulfur nucleophiles, such as potassium thiocyanate (B1210189), also participate in substitution reactions at the C-3 position of azetidines. rsc.org The reaction of ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate with potassium thiocyanate in DMSO at 60 °C affords the corresponding 3-thiocyanoazetidine derivative. rsc.org

Stereochemical Outcomes and Proposed Mechanisms in Nucleophilic Substitutions

Nucleophilic substitution reactions on 3-haloazetidines can proceed with retention of stereochemistry. researchgate.net This has been observed in the reaction of trans-2-aryl-3-chloroazetidines with various carbon, nitrogen, sulfur, and oxygen nucleophiles. researchgate.net The retention of stereochemistry suggests the involvement of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netrsc.org The proposed mechanism involves an initial intramolecular nucleophilic displacement to form the strained bicyclic intermediate, which then undergoes attack by the external nucleophile. rsc.org For instance, the formation of 3-alkoxyazetidines as a side product when refluxing certain 3-bromoazetidines in alcohol is thought to proceed through such an aziridinium ion intermediate, followed by alcoholysis. rsc.org

Ring-Opening and Ring-Expansion Reactions of Azetidines and Related Intermediates

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions under certain conditions. smolecule.comrsc.org While azetidines are generally more stable than their three-membered counterparts, aziridines, they can undergo ring cleavage, particularly when activated by substituents or catalysts. rsc.orgmagtech.com.cn

Nucleophilic ring-opening reactions are a major class of transformations for azetidines and often require activation by Lewis acids or conversion to quaternary ammonium (B1175870) salts. magtech.com.cn The regioselectivity of these reactions is influenced by electronic and steric factors. magtech.com.cn

Ring expansion of azetidines can lead to the formation of larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and even eight-membered azocanes. thieme-connect.comresearchgate.net For example, 2-alkenyl azetidines can undergo a ring expansion to azocanes through a ugent.beugent.be-sigmatropic rearrangement. thieme-connect.com Another approach involves the reaction of methylene (B1212753) aziridines with a rhodium-bound carbene, which triggers a [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov This process is believed to occur via a ring-opening/ring-closing cascade. nih.gov

Furthermore, the thermal isomerization of 2-bromomethyl-2-methylaziridines can lead to the formation of 3-bromo-3-methylazetidines, demonstrating a ring-expansion from an aziridine (B145994) to an azetidine. ugent.be This rearrangement is thermodynamically controlled. rsc.org

Mechanistic Investigations of Aziridine to Azetidine Ring Transformations

The synthesis of this compound derivatives can be achieved through the thermal isomerization of corresponding aziridine precursors. rsc.orgresearchgate.net This process involves a ring transformation from a three-membered aziridine ring to a four-membered azetidine ring. Investigations have shown that the base-promoted cyclization of dibromo amino esters can lead to the formation of either aziridines or azetidines. rsc.org In these reactions, the aziridines are often the kinetically favored products. researchgate.netresearchgate.net

However, these kinetically controlled aziridines can be converted into the thermodynamically more stable this compound derivatives. researchgate.net This transformation is typically accomplished by heating the aziridine compound. For instance, refluxing alkyl 2-(bromomethyl)aziridine-2-carboxylates in a solvent like DMSO at approximately 70°C facilitates their isomerization into the corresponding alkyl this compound-3-carboxylates. rsc.orgresearchgate.net Similarly, base-promoted cyclization followed by thermal isomerization in a suitable solvent is a recognized pathway for producing 3-bromoazetidines. This ring expansion represents a rare but synthetically valuable aziridine-to-azetidine rearrangement. researchgate.net

Formation and Reactivity of Bicyclic Aziridinium Ion Intermediates

A key feature of the reactivity of 3-bromoazetidines is the formation of a strained bicyclic aziridinium ion intermediate. rsc.orgugent.be This reactive species is typically formed through an intramolecular nucleophilic displacement where the nitrogen atom of the azetidine ring attacks the carbon bearing the bromine atom, displacing the bromide ion. ugent.beugent.be The resulting bicyclic aziridinium ion, such as 1-azoniabicyclo[n.1.0]alkanes, is highly strained and thus highly reactive. core.ac.ukresearchgate.net

The formation of this intermediate is often proposed as a plausible mechanism to explain the formation of certain products. For example, the synthesis of 3-alkoxy-3-methylazetidines from γ,γ-dibrominated amines is thought to proceed via the initial formation of a this compound, which then forms a bicyclic aziridinium ion. ugent.be This strained intermediate is then susceptible to nucleophilic attack. ugent.be The regioselectivity of the ring-opening of this bicyclic intermediate by a nucleophile is a critical aspect of its reactivity. Nucleophilic attack can occur at the bridgehead carbon atom, leading to the formation of substituted azetidines or, in some cases, ring-expanded products like piperidines. rsc.orgugent.be For instance, the reaction of 2-(2-bromoethyl)azetidines can lead to the formation of a bicyclic azetidinium intermediate, which upon ring-opening by a fluoride (B91410) nucleophile, yields piperidine (B6355638) derivatives. ugent.be

Metal-Catalyzed Cross-Coupling and Advanced Functionalization Reactions

Protected 3-bromoazetidines are valuable substrates for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities onto the azetidine scaffold. semanticscholar.org

Reductive Cross-Coupling with (Hetero)aryl Bromides

Reductive cross-coupling provides a direct method for forming C-C bonds between two organic halides without the pre-formation of organometallic reagents. nih.gov A method has been successfully developed for the reductive cross-coupling of nonaromatic, heterocyclic bromides, including this compound derivatives, with various aryl and heteroaryl bromides. semanticscholar.orgnih.gov These reactions typically employ an air-stable Nickel(II) source, a diamine ligand, and a metal reductant. This approach is noted for its functional group tolerance and allows for the late-stage introduction of the saturated azetidine ring onto (hetero)aryl systems. nih.gov

Table 1: Reductive Cross-Coupling of this compound

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|

Aqueous Lipshutz-Negishi Cross-Coupling with Aryl Electrophiles

The Lipshutz-Negishi cross-coupling offers a powerful tool for C-C bond formation, and it has been adapted to operate in aqueous media. An improved system for the aqueous Lipshutz-Negishi cross-coupling of alkyl halides with aryl electrophiles has been developed and applied to this compound derivatives. semanticscholar.orgmit.edunih.gov This methodology involves the in situ generation of an organozinc reagent from the bromoazetidine, which then couples with an aryl electrophile. The reaction is facilitated by a palladacyclic precatalyst supported by a biaryl(dialkyl)phosphine ligand (e.g., VPhos) and uses a surfactant system like octanoic acid/sodium octanoate (B1194180) to enable the reaction in water. mit.edunih.gov

Table 2: Aqueous Lipshutz-Negishi Cross-Coupling of this compound

| Catalyst/Surfactant | Reactants | Product Type | Reference |

|---|

Metallaphotoredox-Catalyzed Cross-Coupling with (Hetero)aryl Halides

Metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, has emerged as a powerful strategy for forging challenging chemical bonds under mild conditions. capes.gov.brnih.gov This approach has been successfully applied to the cross-electrophile coupling of tert-butyl this compound-1-carboxylate with (hetero)aryl halides. semanticscholar.orgprinceton.edu The reaction is typically mediated by blue light and a suitable photocatalyst in conjunction with a nickel catalyst. This method allows for the formation of 3-aryl-substituted azetidines and can be part of an iterative strategy to create more complex, di-substituted azetidine derivatives. princeton.edu

Table 3: Metallaphotoredox Cross-Coupling of this compound

| Reaction Type | Catalysts | Light Source | Product Type | Reference |

|---|

Other Cross-Coupling Modalities (e.g., Suzuki, Kumada, Hiyama)

The reactivity of the C-Br bond in this compound allows it to participate in several other cornerstone cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a widely used reaction for which 3-haloazetidines are suitable partners. semanticscholar.org While 3-iodoazetidines are commonly used, 3-bromoazetidines also undergo Suzuki coupling. semanticscholar.orgresearchgate.net A notable strategy involves a relay catalysis approach where a benzoylated 1-azabicyclo[1.1.0]butane (ABB) undergoes ring-opening with a bromide source to generate a this compound intermediate in situ. This intermediate then participates in a nickel-catalyzed Suzuki cross-coupling with aryl boronic acids to yield azetidines bearing an all-carbon quaternary center at the 3-position. scribd.comresearchgate.net

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This reaction is a viable, though perhaps less common, method for the functionalization of this compound. ambeed.com The direct coupling of Grignard reagents offers an economical route to C-C bond formation. organic-chemistry.org The successful application of iron-catalyzed Kumada coupling to tertiary iodides suggests its applicability to sterically hindered halides like this compound. researchgate.net

Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. organic-chemistry.orgambeed.com Activation of the organosilane with a fluoride source or a base is typically required. organic-chemistry.org This reaction represents another potential avenue for the functionalization of 3-bromoazetidines, offering an alternative to boron-based coupling partners. ambeed.comnih.gov

Table 4: Overview of Other Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features | Reference |

|---|---|---|---|---|

| Suzuki | Boronic acid/ester | Palladium, Nickel | Broad functional group tolerance; In-situ generation of bromoazetidine possible. | semanticscholar.orgscribd.comresearchgate.net |

| Kumada | Grignard reagent (R-MgBr) | Nickel, Palladium | Utilizes readily available Grignard reagents. | organic-chemistry.orgwikipedia.orgambeed.com |

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Stable, low-toxicity organosilane partners. | ambeed.comorganic-chemistry.orgnih.gov |

Derivatization Strategies Beyond Direct C-3 Substitution

While direct nucleophilic substitution at the C-3 position is a primary pathway for functionalizing this compound, its synthetic utility extends to more complex transformations involving other parts of the molecule. These derivatization strategies allow for the creation of diverse and structurally complex azetidine scaffolds, which are valuable in medicinal chemistry and materials science. The following sections explore the elaboration of functional groups attached to the azetidine ring, modifications at the azetidine nitrogen, and the exchange of the bromine atom for other halogens.

The bromo-substituted carbon atom in this compound derivatives serves as a versatile handle for introducing functionalities that can be further elaborated. researchgate.netresearchgate.netnih.gov Specifically, the conversion to cyano or azido (B1232118) groups provides a gateway to amino and carboxyl functionalities, which are key components of many biologically active molecules and peptide mimics. researchgate.netrsc.org

A common strategy involves the initial substitution of the bromide with a cyanide or azide nucleophile. For instance, 3-bromo-3-methylazetidines can be converted to the corresponding azetidine-3-carbonitriles by treatment with potassium cyanide (KCN) in a solvent like dimethylsulfoxide (DMSO). ugent.be These carbonitriles are stable intermediates that can undergo hydrolysis to form carboxylic acids or reduction to form aminomethyl groups. ugent.be The hydrolysis of an azetidine-3-carbonitrile (B1291615) with potassium hydroxide (KOH) in ethanol can yield the corresponding azetidine-3-carboxylic acid. ugent.be Subsequent reduction of this carboxylic acid with a reducing agent like lithium aluminum hydride (LiAlH₄) can produce a 3-(hydroxymethyl)azetidine derivative. ugent.be Alternatively, direct reduction of the cyano group with LiAlH₄ provides access to 3-(aminomethyl)azetidines. ugent.be

Similarly, 3-azidoazetidine-3-carboxylate derivatives, prepared from their 3-bromo precursors, can be manipulated to generate valuable amino acids. rsc.org The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH). rsc.org The azido group can then be reduced to a primary amine via hydrogenolysis, yielding a 3-aminoazetidine-3-carboxylic acid. rsc.orgresearchgate.net These transformations highlight how the initial C-Br bond serves as a linchpin for creating densely functionalized azetidine cores. researchgate.netresearchgate.net

| Starting Material (Derived from this compound) | Reagents | Product | Transformation Type |

|---|---|---|---|

| 1-t-Butyl-3-methylazetidine-3-carbonitrile | KOH, Ethanol, Reflux | 1-t-Butyl-3-methylazetidine-3-carboxylic acid | Nitrile Hydrolysis ugent.be |

| 1-t-Butyl-3-methylazetidine-3-carboxylic acid | LiAlH₄, Diethyl ether | (1-t-Butyl-3-methylazetidin-3-yl)methanol | Carboxylic Acid Reduction ugent.be |

| 1-t-Butyl-3-methylazetidine-3-carbonitrile | LiAlH₄, Diethyl ether | (1-t-Butyl-3-methylazetidin-3-yl)methanamine | Nitrile Reduction ugent.be |

| Ethyl 3-azidoazetidine-3-carboxylate | 2 N NaOH | 3-Azidoazetidine-3-carboxylic acid | Ester Hydrolysis rsc.org |

| 3-Azidoazetidine-3-carboxylic acid | H₂, Pd/C | 3-Aminoazetidine-3-carboxylic acid | Azide Reduction rsc.org |

The nitrogen atom of the azetidine ring is a key site for introducing molecular diversity. N-alkylation and N-acylation reactions are fundamental transformations for modifying the properties of azetidine-based compounds. The reactivity of the nitrogen is, however, influenced by the substituents on the ring. For instance, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, sometimes necessitating stronger reaction conditions. rsc.org

Direct N-alkylation of the azetidine nitrogen with alkyl halides, such as 2-bromobenzyl halides, under basic conditions is a feasible synthetic route. Another common approach involves the reaction of 1-azabicyclo[1.1.0]butane (ABB) with electrophiles like benzyl (B1604629) bromide to generate N-benzyl-3-bromoazetidine, which can then be used in further reactions. nih.govjst.go.jp

In many synthetic sequences, the azetidine nitrogen is initially protected, often as a tert-butyl carbamate (B1207046) (Boc) group. vulcanchem.com This protecting group strategy allows for selective reactions at other positions of the molecule, such as cross-coupling reactions at the C-3 position using precursors like tert-butyl this compound-1-carboxylate. vulcanchem.comprinceton.edu The Boc group can be removed under acidic conditions, revealing the secondary amine which is then available for a wide range of N-functionalization reactions, including alkylation, acylation, and arylation. This deprotection-functionalization sequence is a cornerstone of modern medicinal chemistry for building libraries of diverse compounds from a common azetidine core. For example, a deprotected N-H β-lactam derived from an azetidine scaffold can be N-alkylated using alkyl bromides. ugent.be The ability to functionalize the nitrogen atom is crucial, as the substituent at this position often plays a significant role in modulating the biological activity and pharmacokinetic properties of the final compound.

| Azetidine Substrate | Reagent/Condition | N-Substitution Product | Reaction Type |

|---|---|---|---|

| Azetidine | 2-Bromobenzyl halide, Base | N-(2-Bromobenzyl)azetidine | N-Alkylation |

| 1-Azabicyclo[1.1.0]butane (ABB) | Benzyl bromide | N-Benzyl-3-bromoazetidine | Ring-opening/N-Alkylation nih.govjst.go.jp |

| N-H Azetidine (from Boc-deprotection) | Alkyl Bromide | N-Alkyl Azetidine | N-Alkylation ugent.be |

| Piperidine | This compound, Cs₂CO₃, DMF | 3-(Piperidin-1-yl)azetidine | N-Arylation/Alkylation vulcanchem.com |

The introduction of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, methods for the fluorination of azetidine scaffolds are of high interest. While the chemistry of 3-chloro- and 3-bromoazetidines has been well-explored, the synthesis of fluorine-containing azetidines has gained more attention in recent years. ugent.be

Direct nucleophilic substitution of the bromide in this compound with a fluoride source is a potential route, although it can be challenging due to the relatively poor nucleophilicity of the fluoride ion and the potential for competing elimination reactions. A more common approach involves the use of activated precursors. For example, the synthesis of 3-(fluoromethyl)azetidine (B1444597) derivatives often starts with a corresponding chloromethyl or hydroxymethyl precursor, which is converted to a mesylate or tosylate. These excellent leaving groups are then displaced by a nucleophilic fluoride source, such as tetra-butylammonium fluoride (TBAF).

Lithium-halogen exchange reactions represent another powerful tool for functionalizing halogenated scaffolds. ugent.be This reaction can be performed on aryl or heteroaryl halides using reagents like n-butyllithium (n-BuLi) to generate a lithiated intermediate. google.comgoogleapis.com This nucleophilic species can then react with various electrophiles. While applied to aryl halides attached to azetidine rings, this principle could potentially be extended to the C-Br bond of the azetidine ring itself under specific conditions, allowing for the introduction of other functionalities or different halogen atoms. The transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates into alkyl 3-chloroazetidine-3-carboxylates via ring-opening with hydrochloric acid followed by base-promoted ring closure demonstrates the feasibility of halogen exchange through multi-step sequences. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| tert-Butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate | Tetra-butylammonium fluoride (TBAF) | tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate | Nucleophilic Fluorination |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | 1. HCl; 2. Base | Alkyl 3-chloroazetidine-3-carboxylate | Ring Transformation/Halogen Exchange researchgate.net |

| Aryl Halide (e.g., Bromide) | n-BuLi | Lithiated Aryl Intermediate | Lithium-Halogen Exchange google.comgoogleapis.com |

Applications of 3 Bromoazetidine As a Chemical Synthon

Synthesis of Diverse Functionalized Azetidine (B1206935) Derivatives

3-Bromoazetidine serves as a key intermediate for accessing a wide range of substituted azetidine derivatives. The inherent reactivity of the carbon-bromine bond allows for its displacement by a variety of nucleophiles, providing a direct route to functionalization at the C3 position of the azetidine core.

A significant application of this compound chemistry is in the synthesis of azetidine-3-carboxylic acid derivatives. Research has demonstrated a robust pathway to these compounds starting from alkyl 2-(bromomethyl)acrylates. The process involves amination, bromination, and a base-induced cyclization. researchgate.netnih.gov The kinetically favored products of this cyclization are aziridines, which can then be converted into the thermodynamically more stable this compound-3-carboxylic acid derivatives through thermal isomerization. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Once formed, these bromo-substituted β-amino acid derivatives are valuable synthons. The bromine atom can be displaced by various nucleophiles to generate a library of C3-functionalized azetidine-3-carboxylic acid esters. rsc.org For instance, treatment with nucleophiles such as potassium cyanide, potassium thiocyanate (B1210189), sodium azide (B81097), and potassium phenoxide yields the corresponding 3-cyano, 3-thiocyano, 3-azido, and 3-phenoxy azetidine-3-carboxylic acid esters, respectively. rsc.org These products are crucial intermediates for creating libraries of bioactive compounds. rsc.orgugent.be Subsequent hydrolysis of the ester group, for example using sodium hydroxide (B78521) solution, can yield the corresponding carboxylic acid. rsc.org

Table 1: Nucleophilic Substitution on Ethyl 1-tert-butyl-3-bromoazetidine-3-carboxylate

| Nucleophile | Reagent | Solvent | Conditions | Product (3-Substituent) | Reference |

|---|---|---|---|---|---|

| Cyanide | KCN | DMSO | 60 °C | -CN (Cyano) | rsc.org |

| Thiocyanate | KSCN | DMSO | 60 °C | -SCN (Thiocyano) | rsc.org |

| Azide | NaN3 | DMSO | 60 °C | -N3 (Azido) | rsc.org |

| Phenoxide | KOC6H5 | DMSO | 60 °C | -OPh (Phenoxy) | rsc.org |

The synthetic utility of this compound extends to the preparation of 3-substituted-3-methylazetidines. Key precursors, such as 3-bromo-3-methyl-1-(4-methylbenzyl)azetidine (B15231466) and 3-bromo-1-t-butyl-3-methylazetidine, have been synthesized and utilized as substrates for nucleophilic substitution. researchgate.netugent.be These precursors can be prepared via thermal ring expansion of a corresponding 2-bromomethyl-2-methylaziridine. ugent.be

The reactivity of these 3-bromo-3-methylazetidines has been systematically investigated with a range of nucleophiles. ugent.be This provides a convenient pathway to novel 3-functionalized azetidines that are otherwise difficult to access. For example, reactions with oxygen-centered nucleophiles in solvents like methanol (B129727) or isopropanol (B130326) under reflux conditions can yield 3-alkoxy-3-methylazetidines. ugent.be Similarly, treatment with potassium cyanide in dimethylsulfoxide (DMSO) or acetonitrile (B52724) leads to the formation of the corresponding azetidine-3-carbonitriles. ugent.be

Table 2: Synthesis of 3-Substituted-3-Methylazetidines from 3-Bromo-3-methylazetidine Precursors

| Precursor | Nucleophile/Reagent | Conditions | Product (3-Substituent) | Reference |

|---|---|---|---|---|

| 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine | KCN | DMSO, Reflux | -CN (Cyano) | ugent.be |

| 3-Bromo-1-t-butyl-3-methylazetidine | KCN | CH3CN, Reflux | -CN (Cyano) | ugent.be |

| 3-Bromo-1-t-butyl-3-methylazetidine | NaBH4 / MeOH | Reflux | -OCH3 (Methoxy) | ugent.be |

| 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine | Phenol / K2CO3 | CH3CN, Reflux | -OPh (Phenoxy) | ugent.be |

This compound is a cornerstone for generating 3,3-disubstituted azetidines, a class of compounds of significant interest in medicinal chemistry. The synthesis of 3-substituted-3-methylazetidines, as detailed previously, represents a specific example of this transformation where one substituent is a methyl group. ugent.be The general strategy involves the nucleophilic displacement of the bromide on a this compound precursor that already contains a substituent at the C3 position.

Another advanced strategy involves the use of photoredox catalysis. For example, tert-butyl this compound-1-carboxylate can be subjected to a blue light metallaphotoredox cross-electrophile coupling to install an aryl group at the 3-position. nih.gov This 3-aryl-substituted azetidine can then undergo further functionalization, such as a subsequent C–H coupling at the C2 position, to yield 2,3-disubstituted azetidine derivatives. nih.gov Furthermore, strain-release reactions of azabicyclo[1.1.0]butyl carbinols, activated by reagents like trifluoroacetic anhydride (B1165640), can trigger a semipinacol rearrangement to produce keto 1,3,3-substituted azetidines. colab.ws

Preparation of 3-Substituted-3-Methylazetidines

Role as a Scaffold in Medicinal Chemistry and Drug Discovery

The azetidine ring is considered a privileged motif in medicinal chemistry, and this compound provides a crucial entry point for incorporating this scaffold into potential therapeutic agents. colab.ws Its ability to act as a versatile scaffold allows for the creation of diverse molecular libraries for biological screening.

The functionalization of 3-bromoazetidines is a powerful tool for generating libraries of bioactive compounds. rsc.org The C3-substituted azetidines derived from these synthons are imperative in the discovery of new drugs. rsc.org For example, the derivatives of azetidine-3-carboxylic acid, obtained through nucleophilic substitution on this compound-3-carboxylates, are key intermediates in the preparation of compounds with potential bronchodilating and anti-inflammatory activities. rsc.orgugent.be The ability to easily introduce a variety of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its interaction with biological targets.

A notable application of this compound derivatives is in the synthesis of new quinolone antibiotics. nih.govresearchgate.net Research has shown that N-benzyl-3-bromoazetidine can be converted into 3-aliphatic amino-substituted azetidine derivatives. nih.govresearchgate.net These functionalized azetidines are then introduced at the C7 position of a quinolone nucleus to generate novel fluoroquinolones. nih.govresearchgate.net

This molecular modification has led to promising results. Some of the synthesized fluoroquinolones containing these azetidine moieties exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than levofloxacin, a clinically used fluoroquinolone. nih.govresearchgate.net This demonstrates the critical role of the 3-substituted azetidine scaffold, accessed via this compound, in developing next-generation antibacterial agents to combat resistant pathogens. nih.govcore.ac.uk

Use as Rigidifying Moieties and Linking Fragments in Pharmaceutical Candidates

In medicinal chemistry, the azetidine ring is increasingly utilized to impart conformational rigidity to drug candidates. vulcanchem.comsemanticscholar.org This rigidity can lead to improved binding affinity and selectivity for biological targets. 3-Substituted azetidines, derived from precursors like this compound, are particularly prevalent as both rigidifying elements and as linking fragments within larger molecules. semanticscholar.org The defined three-dimensional structure of the azetidine core helps to lock the conformation of flexible side chains, which can be a crucial factor in optimizing the pharmacological profile of a drug.

For instance, azetidine-3-carboxylic acid, which can be synthesized from this compound derivatives, is a key component in a number of sphingosine-1-phosphate (S1P) receptor agonists. semanticscholar.org These agonists have been investigated as potential treatments for conditions such as multiple sclerosis. semanticscholar.org The azetidine moiety in these compounds serves to orient the carboxylic acid group and other substituents in a specific spatial arrangement, facilitating interaction with the receptor.

The versatility of this compound allows for its incorporation as a linker, connecting different pharmacophoric elements of a drug candidate. google.com The bromine atom can be readily displaced by a variety of nucleophiles, enabling the attachment of diverse functional groups and the construction of molecules with tailored properties. This "building block" approach is a common strategy in drug discovery, allowing for the systematic exploration of chemical space around a lead compound. semanticscholar.org

Contribution to Conformationally Constrained Amino Acid and Peptidomimetic Research

The development of non-natural amino acids and peptidomimetics is a significant area of research aimed at creating novel therapeutic agents and probes for studying biological systems. This compound serves as a valuable precursor in the synthesis of conformationally constrained amino acid analogues, which can be incorporated into peptides to induce specific secondary structures or to enhance metabolic stability. researchgate.net

Synthesis of α- and β-Amino Acid Analogues Derived from this compound

Research has demonstrated the synthesis of novel α- and β-amino acid derivatives starting from alkyl this compound-3-carboxylates. researchgate.netnih.gov These compounds are themselves prepared through a process that can involve the thermal isomerization of kinetically favored aziridine (B145994) precursors. nih.govrsc.org The bromo-substituted carbon at the 3-position of the azetidine ring is a key functional handle for further chemical modifications. researchgate.netresearchgate.netnih.gov

Through nucleophilic substitution reactions, the bromine atom can be replaced with a variety of functional groups, including azides, cyanides, and thiocyanates. rsc.org These transformations lead to a diverse array of 3-substituted azetidine-3-carboxylic acid derivatives. For example, the reduction of an azide group to an amine provides access to 3-aminoazetidine-3-carboxylic acid, a Cα-tetrasubstituted α-amino acid. researchgate.netrsc.org The incorporation of such constrained amino acids into peptides can significantly influence their conformational preferences. researchgate.net

| Precursor | Reagent | Product | Application |

| Alkyl this compound-3-carboxylates | Sodium azide | Alkyl 3-azidoazetidine-3-carboxylates | Precursor to 3-aminoazetidine-3-carboxylic acid |

| Alkyl this compound-3-carboxylates | Potassium cyanide | Alkyl 3-cyanoazetidine-3-carboxylates | Intermediate for further functionalization |

| Alkyl this compound-3-carboxylates | Potassium thiocyanate | Alkyl 3-thiocyanoazetidine-3-carboxylates | Bioisosteric replacement |

| Alkyl this compound-3-carboxylates | Potassium phenoxide | Alkyl 3-phenoxyazetidine-3-carboxylates | Introduction of aryl ether linkage |

Applications in Foldamer Research and Design

Foldamers are oligomers that adopt well-defined, folded conformations in solution. The design and synthesis of novel foldamers is a rapidly growing field with applications in materials science and medicinal chemistry. The conformational constraints imposed by the azetidine ring make its derivatives attractive building blocks for foldamer construction. researchgate.netnih.gov

Studies have shown that peptides containing the 3-aminoazetidine-3-carboxylic acid moiety can act as β-turn inducers. researchgate.net β-turns are common secondary structural motifs in proteins and are often involved in molecular recognition events. By incorporating azetidine-based amino acids, researchers can design peptidomimetics with specific, predictable three-dimensional structures. This control over conformation is essential for developing molecules that can mimic the function of natural peptides or proteins. researchgate.net

Other Synthetic Applications

Beyond its applications in medicinal chemistry and peptidomimetic research, this compound is a versatile synthon for the construction of other complex molecular architectures, including other strained ring systems.

Precursor for 1-Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic compound that serves as a valuable intermediate in the synthesis of 3-substituted azetidines. semanticscholar.orgresearchgate.net Interestingly, the synthesis of ABB itself can be achieved from precursors that are structurally related to this compound. For example, 2,3-dibromopropylamine hydrobromide, which contains the key carbon and nitrogen framework, can be cyclized to form ABB. researchgate.net

The strain-release-driven reactions of ABB with various electrophiles provide a powerful and often one-pot method for the synthesis of 1,3-disubstituted azetidines. semanticscholar.org This approach offers an alternative to the more traditional methods that involve the intermolecular reaction of an amine with a bis-electrophile. semanticscholar.org The ability to "mix-and-match" the substituents on the nitrogen and at the 3-position by choosing the appropriate ABB precursor and electrophile makes this a highly flexible synthetic strategy. semanticscholar.org

| Reactant 1 | Reactant 2 | Product |

| 1-Azabicyclo[1.1.0]butane | Chloroformates | 3-Substituted azetidines |

| 1-Azabicyclo[1.1.0]butane | Sulfonyl chlorides | 3-Substituted azetidines |

| 1-Azabicyclo[1.1.0]butane | Benzyl (B1604629) bromide | 3-Substituted azetidines |

| 1-Azabicyclo[1.1.0]butane | Anilines | 3-Aminoazetidines |

| 1-Azabicyclo[1.1.0]butane | Thiols | 3-Thioazetidines |

Versatile Building Block for Complex Molecular Architectures

The reactivity of this compound allows for its use as a starting material in the synthesis of a wide range of more complex molecules. The bromine atom can be readily displaced by a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse array of functionalized azetidines. researchgate.netnih.gov These functionalized azetidines can then be further elaborated into more complex structures.

For example, 3-bromo-3-ethylazetidines have been used as precursors for the synthesis of 3-ethylideneazetidines. researchgate.net These unsaturated derivatives can then serve as starting materials for the preparation of novel functionalized azetidines and spirocyclic azetidine building blocks. researchgate.net The ability to construct such complex, three-dimensional structures is of significant interest in the development of new chemical entities with unique properties.

Advanced Spectroscopic and Computational Characterization of 3 Bromoazetidine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation of Synthesized Compounds

A combination of spectroscopic techniques is indispensable for the unambiguous determination of the structure of 3-bromoazetidine and its derivatives. These methods provide complementary information, from the connectivity of atoms to the three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution.

For tert-butyl this compound-1-carboxylate, ¹H NMR spectroscopy reveals characteristic signals that confirm its structure. ambeed.com The protons on the azetidine (B1206935) ring appear as multiplets in the range of δ 4.14-4.55 ppm. ambeed.com The nine protons of the tert-butyl protecting group give rise to a sharp singlet at approximately δ 1.44 ppm. ambeed.com

In ¹³C NMR spectroscopy of the same compound, the carbons of the azetidine ring are observed with a broad signal at δ 60.3 ppm. ambeed.com The carbonyl carbon of the Boc group resonates at δ 155.8 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group appear at δ 80.2 and δ 28.4 ppm, respectively. ambeed.com The carbon atom bonded to the bromine shows a signal at δ 33.0 ppm. ambeed.com

Table 1: Representative NMR Data for tert-Butyl this compound-1-carboxylate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 4.14-4.55 | m | CH₂, CH |

| ¹H | 1.44 | s | C(CH₃)₃ |

| ¹³C | 155.8 | s | C=O |

| ¹³C | 80.2 | s | C (CH₃)₃ |

| ¹³C | 60.3 | br | C H₂, C H |

| ¹³C | 33.0 | s | C -Br |

| ¹³C | 28.4 | s | C(C H₃)₃ |

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of polar and non-volatile compounds like many azetidine derivatives.

For instance, the high-resolution mass spectrum (HRMS) of 1-amino-2,3-dibromopropane hydrobromide, a precursor in some syntheses of 3-bromoazetidines, shows a calculated m/z of 215.9023 for [M+H]⁺, with a found value of 215.9015, confirming its elemental composition. semanticscholar.org Similarly, for ethyl 1-tert-butyl-3-chloroazetidine-3-carboxylate, a related halogenated azetidine, the ESI-MS in positive mode displays the [M+H]⁺ peak at m/z 220/222, showing the characteristic isotopic pattern for a single chlorine atom. clockss.org

Table 2: Mass Spectrometry Data for Selected Azetidine Precursors and Analogs

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| 1-Amino-2,3-dibromopropane hydrobromide | ESI-TOF | 215.9015 |

| Ethyl 1-tert-butyl-3-chloroazetidine-3-carboxylate | ES (positive) | 220/222 |

| Methyl 1-tert-butyl-3-chloroazetidine-3-carboxylate | ES (positive) | 206/208 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of this compound derivatives, the IR spectrum can confirm the presence of key structural motifs.

For example, in tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate, a derivative of this compound, the IR spectrum shows a broad peak around 3350 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. vulcanchem.com A strong absorption at approximately 1700 cm⁻¹ is indicative of the C=O stretch of the carbamate (B1207046) (Boc) group, and a peak around 1250 cm⁻¹ corresponds to the C-O-C stretch. vulcanchem.com For related chloro-azetidine carboxylates, the carbonyl stretch (υC=O) is consistently observed around 1740-1745 cm⁻¹. clockss.org

X-ray Crystallography for Solid-State Structure Determination

While obtaining suitable crystals can be challenging, X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state.

For example, the structure of a trifluoromethylthiolated azetidine derivative, synthesized from a 3-cyanoazetidine, was unambiguously confirmed by X-ray crystallography. semanticscholar.org This technique has also been instrumental in determining the relative configurations of diastereomers of complex azetidine systems, which is often difficult to ascertain from spectroscopic data alone. chemrxiv.org Although a specific crystal structure for this compound itself is not detailed in the provided results, the application of this technique to its derivatives underscores its importance in definitively establishing stereochemistry and conformation. semanticscholar.orgchemrxiv.org

Computational Studies on Reaction Mechanisms and Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

DFT calculations have been employed to rationalize the reaction pathways and stereochemical outcomes observed in the synthesis and reactions of azetidine derivatives. nih.govmdpi.com

For instance, in the photo-induced copper-catalyzed synthesis of azetidines, DFT calculations were used to compare the reaction pathways of different radical intermediates. nih.gov The calculations revealed that for a tertiary radical, cyclization to form the azetidine ring is kinetically preferred over C-N bond cleavage by 2.4 kcal/mol. nih.gov Conversely, for a secondary radical, C-N bond cleavage is favored by 2.8 kcal/mol, explaining the observed differences in reactivity. nih.gov

In another study on the lithiation of N-protected azetidines, DFT calculations supported a proposed mechanism involving equilibrating diastereoisomeric lithiated intermediates. mdpi.com These calculations, in conjunction with in-situ FT-IR analysis, helped to rationalize the high stereoselectivity observed in the subsequent trapping with electrophiles. mdpi.com DFT has also been used to study the photo-induced ring-opening of azetidine derivatives, modeling DNA repair mechanisms. mdpi.com These studies show that one-electron reduction significantly facilitates the cleavage of the azetidine ring. mdpi.com

Furthermore, DFT calculations have been used to support proposed radical chain propagation mechanisms in the functionalization of related strained ring systems like azabicyclobutanes to form N–SF₅ azetidines. chemrxiv.org These computational studies provide foundational knowledge on the dynamic and spectroscopic features of novel azetidine derivatives. chemrxiv.org

Investigation of Solvent Effects and Reaction Pathways

The reactivity and synthetic pathways involving this compound and its precursors are profoundly influenced by the choice of solvent. The solvent's polarity, nucleophilicity, and ability to stabilize intermediates can dictate the course of a reaction, leading to different products. Research has demonstrated that solvent choice is critical in both the formation of the azetidine ring and its subsequent functionalization.

One significant solvent-dependent pathway is observed in the transformation of 2-(bromomethyl)aziridine (B1258505) derivatives. The reaction of these compounds with nucleophiles can proceed via two distinct routes depending on the solvent system. In a polar aprotic solvent like dimethylformamide (DMF), the reaction tends to favor a direct SN2 displacement of the bromide, yielding a functionalized aziridine (B145994). Conversely, in a less nucleophilic but still polar solvent such as acetonitrile (B52724), the reaction pathway shifts towards a rearrangement. This rearrangement proceeds through a bicyclic aziridinium (B1262131) intermediate, which is then opened by the nucleophile to form a 3-substituted azetidine. This solvent-controlled selectivity has been supported by Density Functional Theory (DFT) calculations, which help to elucidate the energetic barriers of the competing pathways. researchgate.netresearchgate.net

Similarly, the formation of this compound itself from acyclic precursors is highly solvent-dependent. For instance, refluxing N-(t-butyl)-2,3-dibromo-2-methylpropanamine in a relatively non-nucleophilic alcohol like isopropanol (B130326) leads to the exclusive formation of 1-t-butyl-3-bromo-3-methylazetidine. However, when more nucleophilic solvents such as methanol (B129727) or ethanol (B145695) are used, a mixture of the desired this compound and the corresponding 3-alkoxyazetidine is obtained. The formation of the alkoxy side product occurs via a competing SN2 reaction where the solvent molecule acts as a nucleophile, attacking the bicyclic aziridinium salt intermediate. This highlights the importance of selecting a non-nucleophilic solvent to maximize the yield of this compound in such syntheses.

The subsequent nucleophilic substitution at the C-3 position of this compound is also a key reaction pathway. The bromide at the C-3 position serves as a good leaving group, allowing for the introduction of a wide variety of functional groups through reactions with different nucleophiles. researchgate.net These substitutions typically follow an SN2 mechanism, which is favored by polar aprotic solvents that can solvate the cation without strongly interacting with the nucleophile. The choice of solvent is therefore a crucial parameter for controlling the outcome and efficiency of reactions involving this compound.

Table 1: Solvent-Dependent Reaction Pathways in the Synthesis and Reactivity of Azetidine Derivatives

| Precursor/Reactant | Solvent | Nucleophile/Conditions | Major Product(s) | Reaction Pathway |

|---|---|---|---|---|

| N-Alkyl-2-(bromomethyl)aziridine | Dimethylformamide (DMF) | Various Nucleophiles | N-Alkyl-2-(nucleophilomethyl)aziridine | Direct SN2 Displacement |

| N-Alkyl-2-(bromomethyl)aziridine | Acetonitrile | Various Nucleophiles | N-Alkyl-3-nucleo-azetidine | Rearrangement via Bicyclic Aziridinium Intermediate researchgate.net |

| N-(2,3-Dibromo-2-methylpropyl)amine derivative | Isopropanol | Reflux | This compound derivative | Intramolecular Cyclization |

| N-(2,3-Dibromo-2-methylpropyl)amine derivative | Methanol/Ethanol | Reflux | Mixture of this compound and 3-Alkoxyazetidine derivatives | Competing Intramolecular Cyclization and Solvolysis |

| This compound derivative | Polar Aprotic Solvents (e.g., DMSO) | Azide (B81097) (N₃⁻) | 3-Azidoazetidine derivative | Nucleophilic Substitution (SN2) |

Theoretical Exploration of Ring Strain and Reactivity

The four-membered ring of azetidine is characterized by significant ring strain, which is a key determinant of its chemical reactivity. This strain arises from bond angle distortion (Baeyer strain) and torsional strain from eclipsing interactions of the ring substituents. Computational studies have provided deep insights into how this inherent strain, modulated by substituents like the bromine atom in this compound, governs the molecule's stability and reaction pathways.

Computational studies have directly linked the ring strain of azetidines to their enhanced reactivity. For instance, the formation of benzylic radicals on a strained azetidine ring has been shown to result in a less stable and more π-delocalized radical compared to analogous non-strained systems. chemrxiv.org This destabilization of the radical intermediate, a direct consequence of the ring strain, can lower the activation energy for subsequent reactions and decrease the likelihood of unproductive pathways like radical dimerization, thereby increasing the yield of desired products in reactions such as Giese additions. chemrxiv.org

Furthermore, the inherent strain makes the azetidine ring susceptible to ring-opening reactions. Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring. nih.gov The propensity for such decomposition pathways is a direct consequence of the energy that is released upon opening the strained four-membered ring. nih.gov The pKa of the azetidine nitrogen, which is influenced by substituents on the ring, plays a crucial role in this type of reactivity, as protonation of the nitrogen can activate the ring towards nucleophilic attack. nih.gov Theoretical calculations of pKa values and reaction energy profiles can help predict the stability of substituted azetidines and the feasibility of these ring-opening pathways.

Table 2: Calculated Properties Related to Ring Strain and Reactivity of Azetidine Derivatives

| Property | System/Derivative | Computational Method | Finding | Implication for Reactivity |

|---|---|---|---|---|

| Ring Angles | Nitroimine derivatives of azetidine | G3MP2 | Angles in the four-membered ring are close to 90°. The hybridization of the ring nitrogen (sp² vs. sp³) influences ring strain. icm.edu.pl | The inherent angle strain contributes to the high potential energy of the ring, making it a reactive moiety. |

| Radical Stability | 3-Aryl-azetidines | DFT | Benzylic radicals on the strained ring are less stable and more π-delocalized. chemrxiv.org | Promotes desired reaction pathways (e.g., Giese addition) over side reactions like dimerization. |

| Basicity (pKa) | N-aryl azetidines | Experimental and Computational | The pKa of the azetidine nitrogen is significantly affected by substituents on the aryl ring. nih.gov | The ease of protonation, which can activate the ring for opening, is tunable via substitution. |

| Reaction Mechanism | Aziridine to Azetidine Rearrangement | DFT (B3LYP/6-31++G**) | Transformation proceeds via a bicyclic aziridinium salt intermediate. researchgate.net | Provides a theoretical basis for the observed solvent-dependent synthesis of azetidines. |

Future Directions and Emerging Research Avenues

Exploration of Uncharted Reactivity Profiles of 3-Bromoazetidine

The synthetic potential of 3-bromo-substituted azetidines has been demonstrated through their reactions with various nucleophiles, leading to a range of C-3 substituted azetidines. rsc.org However, the full scope of its reactivity is still an active area of investigation. Future research is likely to focus on uncovering novel transformations and reaction partners for this versatile scaffold.

One area of interest is the exploration of ring-opening and expansion reactions, leveraging the inherent strain of the azetidine (B1206935) ring. rsc.org The development of new methodologies for these transformations could provide access to a wider array of nitrogen-containing heterocyclic compounds. Additionally, the reactivity of the C-Br bond can be further exploited in various coupling reactions. While some progress has been made, the application of modern cross-coupling technologies to this compound and its derivatives remains a promising field for exploration.

Furthermore, the influence of substituents on both the nitrogen atom and the azetidine ring on the reactivity of the C-Br bond warrants deeper investigation. Understanding these electronic and steric effects will be crucial for designing more selective and efficient synthetic routes. For instance, the reactivity of 3-bromo-3-methylazetidines is an area that has not been extensively studied. ugent.be

Development of Sustainable and Scalable Synthetic Methodologies

One promising avenue is the use of flow chemistry. researchgate.netresearchgate.net Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. researchgate.net The development of a robust and efficient flow synthesis of this compound would be a significant advancement.

Another area of focus is the use of more environmentally friendly solvents and reagents. Research into catalytic methods that can replace stoichiometric reagents would also contribute to the development of more sustainable synthetic protocols. For example, exploring enzymatic or biocatalytic approaches for the synthesis or resolution of chiral this compound derivatives could offer a greener alternative to traditional chemical methods. Recent work on microwave-assisted thermolysis for the synthesis of other complex materials highlights a potential energy-efficient route that could be adapted for azetidine synthesis. oaepublish.com

Table 1: Comparison of Synthetic Approaches for Azetidine Derivatives

| Method | Advantages | Disadvantages | Key Compound Examples |

| Intramolecular Cyclization | Can provide access to racemic, enantio-, and diastereoselective products. rsc.org | May require specific precursors and reaction conditions. rsc.org | This compound-3-carboxylic acid derivatives rsc.org |

| β-Lactam Synthon Approach | Versatile for creating C-3 functionalized azetidines. rsc.org | May involve multiple synthetic steps. rsc.org | trans-Azetidines rsc.org |

| Ring Opening of Aziridines | Can be used to generate substituted azetidines. rsc.org | Ring-opening may not always be regioselective. researchgate.net | 3-Chloroazetidines clockss.org |

| Metal-Catalyzed Synthesis | Can facilitate various C-C and C-N bond formations. rsc.org | Often relies on expensive and sometimes toxic metal catalysts. acs.org | Aryl-substituted azetidines acs.org |

| Organocatalysis | Metal-free approach, often with high stereoselectivity. rsc.org | May require specific catalyst design and optimization. rsc.org | Azetidin-2-ols rsc.org |

| Flow Chemistry | Enhanced safety, scalability, and control. researchgate.netresearchgate.net | Initial setup costs can be high. researchgate.net | C3-Heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines researchgate.net |

Integration with Novel Catalytic Systems for Enhanced Functionalization

The functionalization of this compound at the C-3 position is a key strategy for generating diverse molecular scaffolds. Future research will undoubtedly focus on integrating this building block with novel catalytic systems to achieve even greater synthetic efficiency and diversity.

Photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. charnwooddiscovery.com The application of photoredox-mediated cross-coupling reactions to this compound could enable the introduction of a wide range of alkyl and aryl substituents, including those that are challenging to install using traditional methods. charnwooddiscovery.com This approach could be particularly valuable for late-stage functionalization in drug discovery programs. charnwooddiscovery.com

Furthermore, the development of new N-heterocyclic carbene (NHC) based catalytic systems could open up new avenues for the functionalization of this compound. escholarship.org NHC-ligated palladium catalysts have shown promise in various cross-coupling reactions and could be adapted for use with this azetidine derivative. escholarship.org The exploration of dual catalytic systems, combining, for example, a photoredox catalyst with a transition metal catalyst, could also lead to novel and powerful transformations.

Expansion of Applications in Structure-Activity Relationship Studies

3-Substituted azetidines are frequently utilized in structure-activity relationship (SAR) studies to explore the chemical space around a pharmacophore. researchgate.net The rigid azetidine core provides a well-defined vector for substituent placement, making it an ideal scaffold for probing interactions with biological targets. vulcanchem.com

Future research will likely see an expansion of the use of this compound as a starting point for the synthesis of compound libraries for SAR exploration. researchgate.net The ability to readily introduce a wide variety of functional groups at the 3-position allows for a systematic investigation of how different substituents impact biological activity. ugent.be This is particularly relevant in the development of kinase inhibitors, where the azetidine scaffold can mimic peptide backbones. vulcanchem.com

The bromopyridine moiety, which can be introduced via coupling with this compound, serves as a handle for further diversification through reactions like Suzuki-Miyaura couplings, further expanding the accessible chemical space for SAR studies. vulcanchem.com The continued development of efficient and diverse functionalization methods for this compound will directly fuel its application in generating novel and potent bioactive molecules. vulcanchem.com

Advancements in Asymmetric Synthesis and Stereocontrol of this compound Scaffolds

The synthesis of enantiomerically pure 3-substituted azetidines is of great importance, as the stereochemistry at the C-3 position can have a profound impact on biological activity. While some methods for the asymmetric synthesis of azetidine derivatives exist, there is still a need for more general and efficient approaches for controlling the stereochemistry of this compound and its derivatives. rsc.org